N-(2,6-Dimethylphenyl)acetamide N-(2,6-Dimethylphenyl)acetamide Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
2,6-Dimethylacetanilide undergoes iodination by electrophylic substitution reaction of chloroacetanilide, in the presence of ferroiodide and copperchloride as catalyst, to form 4-iodine-2,6-dimethylacetanilide.
Lidocaine impurity
Brand Name: Vulcanchem
CAS No.: 2198-53-0
VCID: VC21337925
InChI: InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)C
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

N-(2,6-Dimethylphenyl)acetamide

CAS No.: 2198-53-0

VCID: VC21337925

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(2,6-Dimethylphenyl)acetamide - 2198-53-0

Description

N-(2,6-Dimethylphenyl)acetamide, also known as 2,6-dimethylacetanilide, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.2163 g/mol . It is a derivative of acetanilide, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is significant in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.

Synthesis Methods

N-(2,6-Dimethylphenyl)acetamide can be synthesized through the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the amide bond. In industrial settings, acetic acid is often used as a solvent, and sodium acetate serves as a catalyst to enhance yield and purity.

Synthesis Steps:

  • Preparation of Reactants: 2,6-Dimethylaniline and acetic anhydride are prepared.

  • Reaction Setup: The reactants are mixed in a suitable solvent, such as acetic acid, with sodium acetate as a catalyst.

  • Heating and Reaction: The mixture is heated to facilitate the amide bond formation.

  • Purification: The product is purified through appropriate methods to achieve high purity.

Applications in Pharmaceutical Industry

N-(2,6-Dimethylphenyl)acetamide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. One notable application is its role in the production of ranolazine, a drug approved by the FDA for treating chronic angina. Ranolazine acts as a late sodium current inhibitor, which helps reduce calcium overload in cardiac muscle during ischemic conditions.

Key Applications:

  • Ranolazine Synthesis: This compound serves as a key intermediate in the synthesis of ranolazine.

  • Local Anesthetics: It is involved in the synthesis of local anesthetics like lidocaine.

Biological Activity and Pharmacological Effects

Derivatives of N-(2,6-Dimethylphenyl)acetamide exhibit various pharmacological effects. For example, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide has been developed as a prolonged antiarrhythmic agent, showing promise in correcting cardiac arrhythmias .

Compound DerivativePharmacological Effect
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamideAntiarrhythmic Activity

Research Findings and Molecular Interactions

Studies indicate that π → π* interactions within the molecular structure enhance the stability and biological activity of N-(2,6-Dimethylphenyl)acetamide. Molecular docking simulations have shown that the compound can effectively bind to specific receptors involved in cardiovascular functions, enhancing its therapeutic potential .

Key Research Findings:

  • Molecular Stability: The secondary amide group increases the stability of the molecule.

  • Biological Activity: π → π* interactions enhance biological activity.

CAS No. 2198-53-0
Product Name N-(2,6-Dimethylphenyl)acetamide
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-(2,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Standard InChIKey NRPTXWYBRKRZES-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)C
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)C
Appearance Tan Solid
Melting Point 178-180°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms N-(2,6-Dimethylphenyl)acetamide; 2’,6’-Acetoxylidide; 2’,6’-Dimethylacetanilide; N-Acetyl-2,6-dimethylaniline; N-Acetyl-2,6-xylidine;
PubChem Compound 16616
Last Modified Aug 15 2023

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